2-(2,3-Dichlorophenylthio)benzoic acid
Description
2-(2,3-Dichlorophenylthio)benzoic acid is a benzoic acid derivative featuring a thioether linkage (-S-) at the ortho position of the benzene ring, substituted with 2,3-dichlorophenyl groups. This structural motif combines the carboxylic acid functionality with a sulfur-containing aromatic substituent, conferring distinct electronic, steric, and physicochemical properties.
Properties
Molecular Formula |
C13H8Cl2O2S |
|---|---|
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C13H8Cl2O2S/c14-9-5-3-7-11(12(9)15)18-10-6-2-1-4-8(10)13(16)17/h1-7H,(H,16,17) |
InChI Key |
CVKOKYSJGJDVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Thioether vs. Ether/Oxadiazole Groups: Compared to 2-(2-chlorophenoxy)benzoic acid (), which contains an oxygen-based ether linkage, the thioether group in 2-(2,3-dichlorophenylthio)benzoic acid is less polarizable but more lipophilic. This increases membrane permeability but may reduce hydrogen-bonding capacity. Conformational studies of ether analogs (e.g., estazolam-like structures) show alignment of aromatic rings and proton-accepting groups critical for receptor binding . The thioether’s larger atomic radius may introduce steric hindrance, altering binding pocket interactions.
- Chlorine Substitution Patterns: The 2,3-dichloro configuration enhances electron-withdrawing effects compared to mono-chloro () or methoxy/methyl substituents (). In contrast, methoxy groups (e.g., 2-(4-methoxybenzoyl)benzoic acid) donate electron density, reducing acidity and altering binding thermodynamics .
Physicochemical Properties
- Lipophilicity (logP) :
The dichlorophenylthio group significantly increases logP compared to methoxy or hydroxyl analogs (e.g., 2-(4-hydroxybenzoyl)benzoic acid in ). This enhances lipid membrane penetration but may reduce aqueous solubility. - Thermal Stability :
Thioether linkages are generally less thermally stable than ethers. For example, methoxybenzoate metal salts decompose at 200–300°C (), while thioether-containing compounds may exhibit lower decomposition thresholds due to weaker C-S bond strength .
Bioactivity and Binding Interactions
- Receptor Binding: The ΔGbinding values for T1R3 receptors () indicate that electron-withdrawing groups (e.g., chlorine) enhance binding affinity compared to electron-donating groups (e.g., methoxy). However, steric bulk from dichloro substitution might reduce compatibility with certain binding pockets. The thioether’s sulfur atom could mimic sulfur-containing pharmacophores in drugs like 4-((2-mercaptomethyl-1-oxo-3-phenylpropyl)amino)benzoic acid (), which target cysteine residues or redox-active sites .
- Conformational Mimicry :
Structural alignment studies () suggest that benzoic acid derivatives with planar aromatic systems and proton-accepting groups (e.g., oxadiazole) align with benzodiazepine agonists. The dichlorophenylthio group’s geometry may disrupt such mimicry compared to ether-linked analogs .
Data Tables: Key Comparative Properties
Key Research Findings and Contradictions
- Bioactivity Trade-offs : While dichloro substitution enhances binding affinity in some receptors (inferred from ), excessive steric bulk may limit target compatibility compared to smaller substituents like methoxy .
- Thermal Behavior : Thioether-linked compounds (e.g., ’s 2-(2,3-dichlorophenylthio)acetic acid) are less thermally robust than ether analogs, limiting applications in high-temperature processes .
- Sulfur Reactivity : Unlike thiol-containing compounds (), thioethers lack redox activity but offer greater metabolic stability, making them preferable in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
